(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
The compound “(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” features a unique hybrid structure combining three distinct moieties:
- 1-Methyl-3-phenyl-1H-pyrazol-5-yl: A substituted pyrazole ring with methyl and phenyl groups at positions 1 and 3, respectively. Pyrazoles are known for their role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
- 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl: A four-membered azetidine ring fused to a 1,2,4-oxadiazole heterocycle bearing a pyridinyl substituent. Azetidines enhance conformational rigidity, while oxadiazoles contribute to π-π stacking and bioavailability .
- Methanone linker: Bridges the pyrazole and azetidine-oxadiazole units, stabilizing the overall conformation .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-26-18(11-17(24-26)14-7-3-2-4-8-14)21(28)27-12-15(13-27)20-23-19(25-29-20)16-9-5-6-10-22-16/h2-11,15H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDIAHQZCHINKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. The compound may inhibit various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis pathways. Studies have shown that similar pyrazole compounds can inhibit the Epidermal Growth Factor Receptor (EGFR), leading to reduced tumor growth .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating a strong potential for treating inflammatory diseases .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial activity against various pathogens. Pyrazoles have been reported to exhibit antibacterial effects against strains like E. coli and S. aureus, with some derivatives showing promising results in inhibiting bacterial growth . The presence of the oxadiazole moiety is particularly noted for enhancing antimicrobial efficacy.
The biological activity of this compound likely involves multiple mechanisms:
- EGFR Inhibition : Similar compounds have been shown to inhibit EGFR, affecting downstream signaling pathways critical for cell proliferation and survival.
- Cytokine Modulation : The inhibition of inflammatory cytokines contributes to its anti-inflammatory effects.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or essential metabolic pathways may account for its antimicrobial properties.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of pyrazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to the one exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Anti-inflammatory Effects
In another study focused on inflammation models in mice, derivatives of pyrazoles demonstrated significant reductions in edema and inflammatory markers when compared to standard anti-inflammatory drugs like indomethacin .
Study 3: Antimicrobial Properties
Research investigating the antimicrobial efficacy of pyrazole derivatives found that certain compounds were effective against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of specific functional groups in enhancing antibacterial activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole and oxadiazole compounds exhibit promising antimicrobial properties. For instance, compounds containing oxadiazole rings have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays suggest that modifications to the pyrazole structure can enhance antimicrobial activity, making this compound a candidate for further investigation in antibiotic development .
Anticancer Potential
Research has highlighted the potential of pyrazole derivatives in cancer therapy. The compound's structure allows it to interact with multiple biological pathways involved in tumor progression. Preliminary studies indicate that it may act as an inhibitor of key enzymes involved in cancer cell proliferation. Molecular docking studies have shown favorable interactions with targets such as protein kinases, which are critical in cancer signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of similar pyrazole compounds have been documented, suggesting that this compound could also exhibit such effects. By inhibiting pro-inflammatory cytokines, it may serve as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis process:
- Formation of Pyrazole Ring : The initial step involves the condensation of 1-methylpyrazole with an appropriate aldehyde or ketone.
- Oxadiazole Formation : The introduction of the oxadiazole moiety can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Final Coupling : The azetidine derivative is synthesized separately and then coupled with the pyrazole and oxadiazole intermediates to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study on a related pyrazole derivative showed significant activity against resistant strains of bacteria, paving the way for new antibiotic formulations.
- Cancer Cell Inhibition : In vitro studies indicated that compounds with similar structures inhibited proliferation in breast cancer cell lines by inducing apoptosis.
- Inflammation Reduction : Research highlighted that a pyrazole derivative reduced inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (acylation) | Minimizes side reactions |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of acid chloride |
| Catalyst | 1.2 eq. Et₃N | Ensures complete deprotonation |
How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- HPLC-PDA : C18 column, gradient elution (ACN/H₂O + 0.1% TFA) to assess purity (>95%) .
- NMR Spectroscopy : Key signals include:
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₀N₆O₂: 424.1644) .
What stability considerations are critical for handling this compound?
Methodological Answer:
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) due to oxadiazole ring hydrolysis. Store in neutral buffers (e.g., PBS) .
- Light Sensitivity : Photoisomerization observed under UV light; use amber vials for storage .
- Long-Term Stability : Lyophilized powder remains stable for >12 months at -20°C .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate the pyrazole-oxadiazole pharmacophore?
Methodological Answer:
- Analog Synthesis : Replace pyridin-2-yl with pyridin-3-yl or phenyl groups to assess oxadiazole electronic effects .
- Biological Assays :
- Computational Modeling : Dock analogs into homology models (e.g., Schrödinger Maestro) to correlate substituent effects with binding energy .
How should researchers address contradictory bioactivity data between enzyme inhibition and cell-based assays?
Methodological Answer:
Contradictions may arise from:
- Membrane Permeability : Use Caco-2 monolayers to assess permeability (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Case Study : A 10-fold potency drop in cell assays vs. enzyme assays was traced to efflux by P-glycoprotein (reversed with 10 µM verapamil) .
What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Screen hydrochloride or mesylate salts (improves aqueous solubility by 5–20×) .
- Nanoparticle Formulation : Use PLGA-PEG carriers (particle size <200 nm by DLS) for IV administration .
- Co-Solvents : 10% DMSO + 20% Cremophor EL in saline maintains solubility at 5 mg/mL .
Data Contradiction Analysis
How to resolve discrepancies in reported synthetic yields for the azetidine coupling step?
Q. Root Cause Analysis :
- Reagent Quality : Lower yields (e.g., 45% vs. 78%) linked to impure acid chloride (validate by FTIR for carbonyl stretch at 1810 cm⁻¹) .
- Oxygen Sensitivity : Azetidine intermediates oxidize in air; use Schlenk line techniques under N₂ .
Q. Mitigation Protocol :
Purify acid chloride via vacuum distillation.
Conduct reactions under inert atmosphere.
Monitor by TLC (hexane:EtOAc 3:1, Rf = 0.4 for product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
